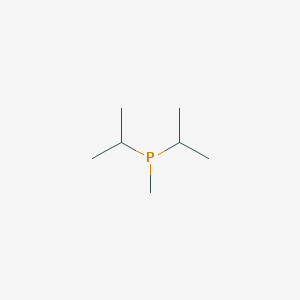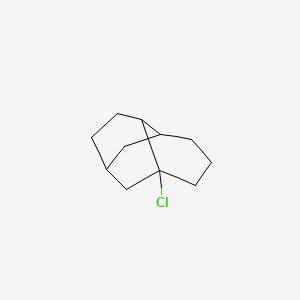
1-Chlorodecahydro-1,6-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorodecahydro-1,6-methanonaphthalene is a chemical compound with the molecular formula C11H17Cl. It is a chlorinated derivative of decahydro-1,6-methanonaphthalene, which is a bicyclic hydrocarbon. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Chlorodecahydro-1,6-methanonaphthalene typically involves the chlorination of decahydro-1,6-methanonaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Chlorodecahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chlorodecahydro-1,6-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chlorodecahydro-1,6-methanonaphthalene involves its interaction with specific molecular targets. The chlorine atom plays a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparaison Avec Des Composés Similaires
1-Chlorodecahydro-1,6-methanonaphthalene can be compared with other similar compounds, such as:
Decahydro-1,6-methanonaphthalene: The non-chlorinated parent compound.
Other Chlorinated Derivatives: Compounds with different positions of chlorination or multiple chlorine atoms.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
61059-32-3 |
|---|---|
Formule moléculaire |
C11H17Cl |
Poids moléculaire |
184.70 g/mol |
Nom IUPAC |
3-chlorotricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C11H17Cl/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2 |
Clé InChI |
FIYWCUGYNRCYNE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3CCC2C(C1)(C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



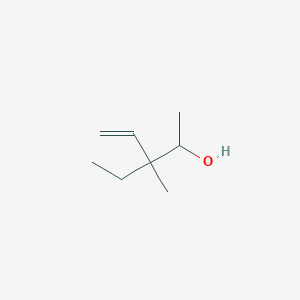

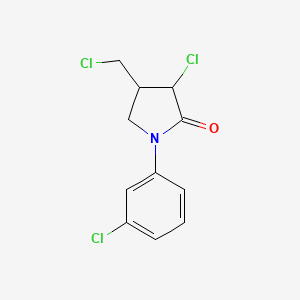
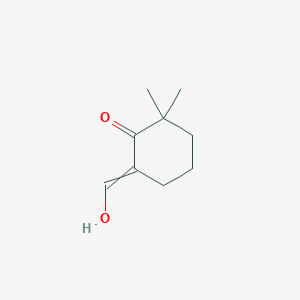
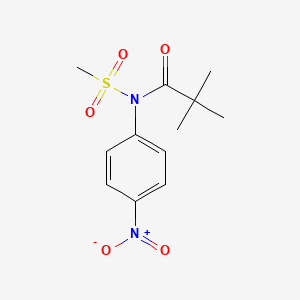
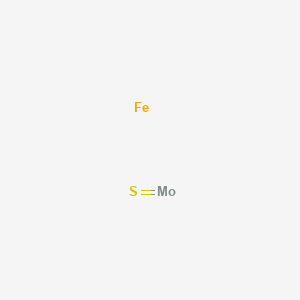
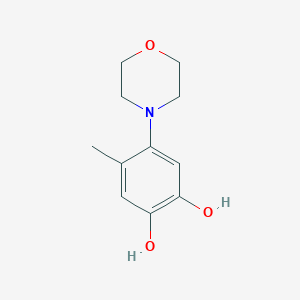

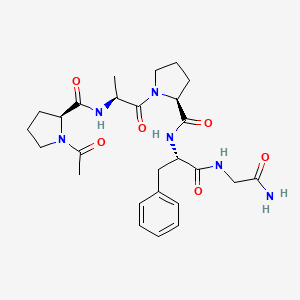
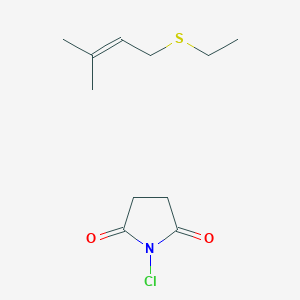
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
